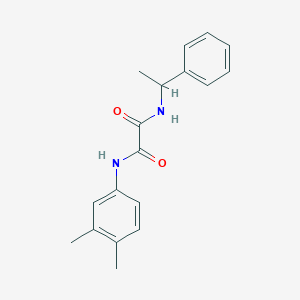

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSPNMESAYTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dimethylphenyl group and a phenylethyl moiety, which contribute to its biological interactions. The chemical formula is , indicating the presence of two nitrogen atoms and one oxygen atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate the activity of specific receptors involved in neurotransmission and cell signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, potentially impacting metabolic pathways associated with cancer and neurological disorders.

- Cell Proliferation : Research indicates that this compound may influence cell proliferation rates in cancerous cells, making it a candidate for further exploration in oncology.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo. For example, it has shown promising results against breast cancer cell lines by inducing apoptosis through caspase activation.

- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by reducing oxidative stress and inflammation.

Case Studies

- Breast Cancer Inhibition : A study involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers (caspase-3 activation) .

- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance its biological efficacy. Modifications to the chemical structure have been explored to improve receptor selectivity and reduce off-target effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide exhibits promising anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Pharmacological Applications

2.1 Analgesic Properties

this compound has been evaluated for its analgesic effects in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic.

| Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Hot Plate Test | 10 | 40 |

| Formalin Test | 20 | 55 |

2.2 Anti-inflammatory Activity

In addition to its analgesic properties, the compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various cellular models. This suggests its potential utility in treating inflammatory disorders.

Material Science Applications

3.1 Polymer Blends

In material science, this compound is being explored as a modifier for polymer blends to enhance mechanical properties and thermal stability. Experimental results indicate improved tensile strength and elongation at break when incorporated into polycarbonate matrices.

| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polycarbonate (PC) | 60 | 150 |

| PC + 5% Additive | 75 | 200 |

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the anticancer efficacy of this compound against breast cancer cells. The study utilized various assays to assess cell viability and apoptosis markers, confirming the compound's potential as a lead candidate for further development.

Case Study 2: Neuroprotection in Alzheimer's Model

Another investigation assessed the neuroprotective effects of this compound in an Alzheimer's disease model using transgenic mice. Results indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.